![molecular formula C13H13N3OS B2715995 1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-56-1](/img/structure/B2715995.png)
1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C13H13N3OS and its molecular weight is 259.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula: C13H14N4OS
- Molecular Weight: 270.34 g/mol
- CAS Number: Not available in the current literature
Antimicrobial Activity
Recent studies have shown that derivatives of pyrimidinethione compounds exhibit significant antimicrobial properties. For instance, compounds with similar thioxo structures were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL .
Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor efficacy. A study indicated that certain pyrimidine derivatives exhibited potent activity against leukemia cell lines (L1210 and P388) with IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Antiviral Activity
In vitro studies have highlighted the antiviral potential of related compounds against various viruses. For example, some pyrimidine derivatives showed effectiveness against the Para 3 virus and demonstrated broad-spectrum antiviral activity . The compound's ability to inhibit viral replication suggests a promising avenue for further research in antiviral drug development.
Structure-Activity Relationship (SAR)
The biological activities of pyrimidine and thioxo derivatives are often influenced by their structural features. Modifications at the pyridine ring or alterations in the thioxo group can enhance biological efficacy. For instance, substituents at specific positions on the pyridine ring have been shown to significantly affect antimicrobial potency .
Case Study 1: Antitumor Activity Assessment
A recent study evaluated a series of thioxo-pyrimidine derivatives for their cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 9.46 μM, outperforming several known chemotherapeutic agents. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of thioxo derivatives against influenza viruses. The compound showed a significant reduction in viral load in infected cell cultures, indicating its potential as a treatment option for viral infections .
科学研究应用
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to 1-(pyridin-4-ylmethyl)-4-thioxo have been shown to possess significant antibacterial and antifungal activities. A study demonstrated that certain pyrido[2,3-d]pyrimidine derivatives had minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL against various bacterial strains . This suggests a potential application of the compound in developing new antimicrobial agents.
Anti-inflammatory Properties
The compound's structural framework allows it to interact with biological targets involved in inflammatory pathways. Research has shown that pyrido[1,2-a]pyrimidin derivatives can inhibit hyaluronidase activity, which is linked to inflammation . In vivo studies indicated that these compounds could reduce carrageenan-induced edema in rats, showcasing their potential as anti-inflammatory agents.
Antiviral Potential
Emerging research highlights the antiviral properties of heterocyclic compounds similar to 1-(pyridin-4-ylmethyl)-4-thioxo. Certain derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms . This opens avenues for further investigation into the antiviral applications of this compound.
Synthetic Methodologies
The synthesis of 1-(pyridin-4-ylmethyl)-4-thioxo derivatives typically involves multi-step reactions starting from simpler precursors. The methodologies often include:
- Condensation Reactions: Utilizing pyridine derivatives and thioamide reagents.
- Cyclization Techniques: Employing cyclization strategies to form the cyclopenta[d]pyrimidine core structure.
A notable synthetic route involves microwave-assisted synthesis which significantly reduces reaction times and improves yields compared to traditional methods .
Case Study 1: Anti-inflammatory Activity
In a controlled study, derivatives of the compound were tested for their ability to inhibit hyaluronidase. Compounds with specific substituents showed enhanced anti-inflammatory effects compared to standard drugs like Indomethacin at a concentration of 10 μg/mL .
Case Study 2: Antimicrobial Efficacy
A library of pyrido[2,3-d]pyrimidine derivatives was screened for antimicrobial activity, revealing several compounds with MIC values below 10 μg/mL against resistant bacterial strains. These findings support the potential use of such compounds in clinical settings for treating infections caused by multidrug-resistant organisms .
属性
IUPAC Name |
1-(pyridin-4-ylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13-15-12(18)10-2-1-3-11(10)16(13)8-9-4-6-14-7-5-9/h4-7H,1-3,8H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBLFXCKLFFYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。